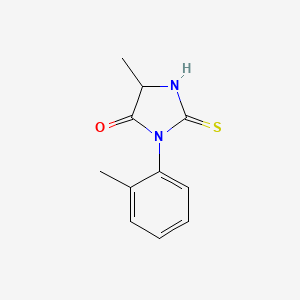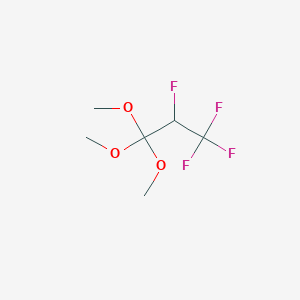
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ketones, and ethers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include diethyl oxalate, methylamine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate include:
- Diethyl 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- 2-[(1,2-Dimethoxy-12-methyl-12,13-dihydro[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methyl]-7-methoxy-2,6-dimethyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one
- (1S,13S,17S,18R)-18-Methoxy-12,13,15-trimethyl-11,14-dioxo-4,21-dioxa-12,15-diazatricyclo[15.3.1.0~5,10~]henicosa-5,7,9-triene-8-carbonitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of functional groups and the resulting chemical properties. This unique structure allows for distinct interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
38252-51-6 |
|---|---|
分子式 |
C34H64N2O8 |
分子量 |
628.9 g/mol |
IUPAC名 |
ethyl 11-[[3-[2-[2-[(11-ethoxy-11-oxoundecyl)-methylamino]-2-oxoethoxy]ethoxy]-2-oxopropyl]amino]undecanoate |
InChI |
InChI=1S/C34H64N2O8/c1-4-43-33(39)22-18-14-10-6-8-12-16-20-24-35-28-31(37)29-41-26-27-42-30-32(38)36(3)25-21-17-13-9-7-11-15-19-23-34(40)44-5-2/h35H,4-30H2,1-3H3 |
InChIキー |
KMANQHRRDVGNRX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCCCCCCNCC(=O)COCCOCC(=O)N(C)CCCCCCCCCCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


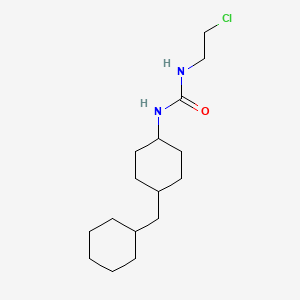
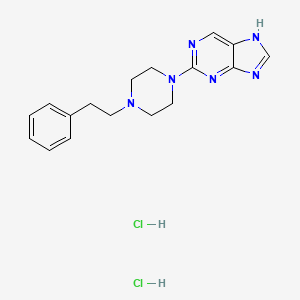
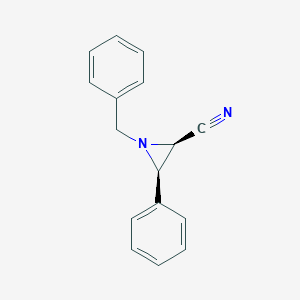
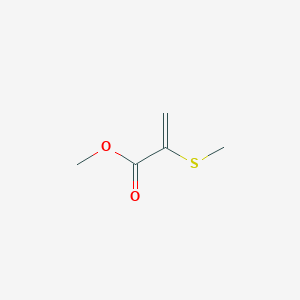

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
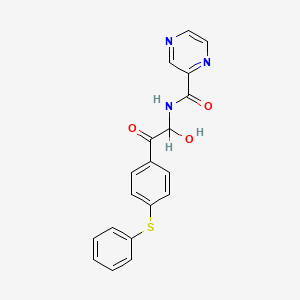
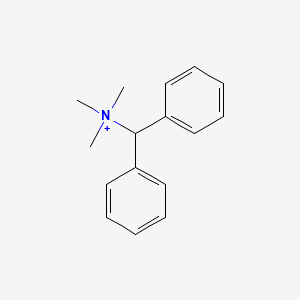
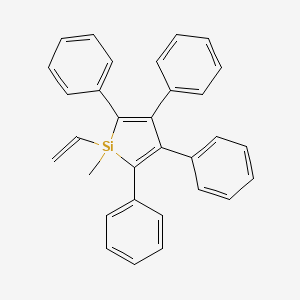
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
